molecular formula C23H21NO2 B3954067 3-[(4-ethoxyphenyl)amino]-1,3-diphenyl-2-propen-1-one

3-[(4-ethoxyphenyl)amino]-1,3-diphenyl-2-propen-1-one

Cat. No. B3954067
M. Wt: 343.4 g/mol
InChI Key: WOSMLJUEAQOVSM-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-ethoxyphenyl)amino]-1,3-diphenyl-2-propen-1-one, also known as EMD 57033, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline powder with a molecular weight of 381.47 g/mol and a melting point of 198-200°C. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)amino]-1,3-diphenyl-2-propen-1-one 57033 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling. These activities may contribute to the anti-inflammatory and anti-cancer properties of this compound 57033.
Biochemical and Physiological Effects:
This compound 57033 has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines. It has also been found to inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, this compound 57033 has been found to exhibit anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

3-[(4-ethoxyphenyl)amino]-1,3-diphenyl-2-propen-1-one 57033 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, with a range of biological activities and potential applications. However, there are also some limitations to its use. It may exhibit cytotoxic effects at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 3-[(4-ethoxyphenyl)amino]-1,3-diphenyl-2-propen-1-one 57033. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to identify the specific mechanisms involved in its anti-cancer effects. Another area of interest is its potential as an anti-viral agent. Further studies are needed to determine its efficacy against other viruses and to identify the specific mechanisms involved in its anti-viral effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound 57033 and to identify any potential side effects or limitations for its use in scientific research.

Scientific Research Applications

3-[(4-ethoxyphenyl)amino]-1,3-diphenyl-2-propen-1-one 57033 has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. These properties make it a promising candidate for various research applications, including drug discovery and development.

properties

IUPAC Name

(Z)-3-(4-ethoxyanilino)-1,3-diphenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-2-26-21-15-13-20(14-16-21)24-22(18-9-5-3-6-10-18)17-23(25)19-11-7-4-8-12-19/h3-17,24H,2H2,1H3/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSMLJUEAQOVSM-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C(=C\C(=O)C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.